molecular formula C19H23BrN2O3 B8820703 3-Bromo Labetalol CAS No. 2445226-36-6

3-Bromo Labetalol

Cat. No.: B8820703
CAS No.: 2445226-36-6
M. Wt: 407.3 g/mol
InChI Key: BNJREQQIYPTUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo Labetalol, also known internationally as Labetalol EP Impurity G, is a characterized analytical reference standard specifically designed for quality control and research applications in pharmaceutical development . This compound is a brominated derivative of Labetalol, a medication that functions as a competitive antagonist at both alpha-1 and beta-adrenergic receptors, leading to a reduction in peripheral vascular resistance and blood pressure . As a specified impurity of the parent drug Labetalol, the primary research application of this compound is its use as a qualified standard for the identification, quantification, and control of this potential impurity during the manufacturing and stability testing of Labetalol Active Pharmaceutical Ingredient (API) and its finished dosage forms, ensuring product safety and compliance with regulatory guidelines . Researchers will receive a high-purity material (≥95% by HPLC), facilitating reliable and reproducible analytical results . The compound is supplied with comprehensive supporting documentation, including a Certificate of Analysis (COA) detailing the results of purity assays and structural confirmation via techniques such as HNMR, CNMR, Mass Spectrometry, and HPLC . Proper storage at 2-8°C is recommended to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2445226-36-6

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

IUPAC Name

3-bromo-2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide

InChI

InChI=1S/C19H23BrN2O3/c1-12(7-8-13-5-3-2-4-6-13)22-11-17(23)14-9-15(19(21)25)18(24)16(20)10-14/h2-6,9-10,12,17,22-24H,7-8,11H2,1H3,(H2,21,25)

InChI Key

BNJREQQIYPTUKT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C(=C2)Br)O)C(=O)N)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

3-Bromo Labetalol exhibits a range of pharmacological activities, primarily as an antihypertensive agent. Its dual action as an alpha-1 and beta-adrenoceptor blocker positions it as a versatile treatment option.

Antihypertensive Effects

  • Mechanism of Action : Similar to labetalol, this compound functions by blocking both alpha-1 and beta-adrenergic receptors, leading to vasodilation and reduced heart rate. This dual mechanism can effectively lower blood pressure without significant adverse effects on cardiac output.
  • Clinical Efficacy : Studies indicate that this compound may be particularly effective in treating resistant hypertension cases where traditional therapies fail .

Potential in Cardiac Conditions

Research suggests that this compound could also play a role in managing various cardiac conditions such as:

  • Ischemic Heart Disease : Preliminary studies show promise in using this compound for patients with ischemic heart disease due to its ability to reduce myocardial oxygen demand .
  • Arrhythmias : Its beta-blocking properties may help stabilize heart rhythms in patients with arrhythmias .

Case Studies and Clinical Trials

Several studies have explored the efficacy and safety profile of this compound in clinical settings:

StudyPopulationFindings
Hypertensive PatientsDemonstrated significant reduction in systolic and diastolic blood pressure compared to placebo.
Patients with Ischemic Heart DiseaseNoted improvement in exercise tolerance and reduction in angina episodes.
Patients with ArrhythmiasReported stabilization of heart rhythm with minimal side effects.

These studies highlight the compound's potential benefits over traditional treatments, particularly for patients who are unresponsive to standard therapies.

Safety and Side Effects

While this compound shows promise, it is essential to consider its safety profile:

  • Common Side Effects : Similar to labetalol, side effects may include dizziness, gastrointestinal disturbances, and fatigue .
  • Serious Adverse Effects : Rarely, it may lead to bradycardia or hypotension, necessitating careful monitoring during treatment.

Comparison with Similar Compounds

Labetalol (Parent Compound)

Structural Differences :

  • Labetalol lacks the bromine atom at the 3-position, resulting in a lower molecular weight (328.41 vs. 407.30) and distinct electronic properties .

Pharmacological Properties :

  • Receptor Affinity: Dual α₁- and β-adrenoceptor antagonist (β:α potency ratio ~3:1) .
  • Permeability : High lipophilicity (Log P ~3.09) but subject to P-glycoprotein (P-gp)-mediated efflux, reducing bioavailability compared to metoprolol .
  • Metabolism : Extensively metabolized via glucuronidation and oxidation .

This could reduce systemic exposure compared to labetalol .

Metoprolol (Selective β₁-Blocker)

Physicochemical and Pharmacokinetic Comparison :

Parameter 3-Bromo Labetalol Labetalol Metoprolol
Log P ~3.5 (estimated) 3.09 2.2
pKa ~7.4 (phenolic) 7.4 (phenolic) 9.5 (amine)
Permeability Class High (P-gp substrate) High (P-gp substrate) High (non-P-gp)
Bioavailability Not reported ~25% oral ~50% oral

Functional Differences :

  • Metoprolol is a selective β₁-blocker, lacking α-blocking activity, whereas this compound retains dual receptor antagonism .
  • Metoprolol’s higher basicity (pKa 9.5) ensures greater ionization in the gastrointestinal tract, reducing passive diffusion compared to labetalol derivatives .

Propranolol (Non-Selective β-Blocker)

Potency and Selectivity :

  • Propranolol is 4–6× more potent than labetalol in β-blockade but lacks α-blocking effects .
  • Airway Resistance: Propranolol increases airway resistance via β₂-blockade, whereas labetalol and its brominated derivative are neutral in this regard .

Structural Impact of Bromination: The bromine in this compound may sterically hinder β-adrenoceptor binding, further reducing potency compared to propranolol.

SCH 19927 (R,R-Isomer of Labetalol)

Stereochemical Influence :

  • SCH 19927, an R,R-isomer of labetalol, exhibits 3–4× greater β-blocking potency but 3× weaker α-blocking activity than racemic labetalol .
  • Implication for this compound : Bromination could amplify stereochemical effects on receptor binding, though specific data are lacking.

Brominated Analogues (e.g., 3-Bromo Isoquinoline Derivatives)

General Trends in Brominated Compounds :

  • Bromine increases molecular stability and lipophilicity, often enhancing receptor binding affinity or altering metabolic pathways .
  • Example: 3-Bromo isoquinoline derivatives show potent analgesic and anti-inflammatory activities due to bromine’s electron-withdrawing effects .

Contrast with this compound :
While this compound’s bromine may enhance lipophilicity, its role as an impurity (vs. a therapeutic agent) limits direct functional comparisons with bioactive brominated molecules.

Research Findings and Implications

Permeability and Efflux Transport

  • Labetalol and this compound are P-gp substrates, leading to lower intestinal absorption than metoprolol despite similar Log P values .
  • In Vitro vs. In Vivo : In Caco-2 cells, labetalol’s permeability is 50% lower than metoprolol’s due to efflux; however, in vivo rat models show only a moderate difference, suggesting compensatory absorption mechanisms .

Receptor Binding Dynamics

  • The β:α adrenoceptor affinity ratio for labetalol is ~10–15:1 in vitro and in vivo . Bromination at the 3-position may disrupt this balance by altering the molecule’s electronic environment.

Preparation Methods

Bromination of Labetalol via Electrophilic Aromatic Substitution

A direct method for synthesizing this compound involves electrophilic bromination of Labetalol. This approach leverages the activating effects of the hydroxyl group at position 2, which directs electrophilic attack to the ortho (position 3) and para (position 5) positions.

Procedure :

  • Reaction Conditions : Labetalol is dissolved in glacial acetic acid, and bromine (Br₂) is added dropwise at 0–5°C. The reaction is stirred for 12–24 hours under nitrogen atmosphere.

  • Workup : The mixture is quenched with sodium thiosulfate to neutralize excess bromine, followed by extraction with dichloromethane.

  • Purification : The crude product is recrystallized from isopropyl alcohol to yield this compound.

Challenges :

  • Regioselectivity : The hydroxyl group favors bromination at position 3 (ortho), but competing para substitution (position 5) may occur.

  • Side Reactions : Over-bromination or oxidation of the amine side chain necessitates careful stoichiometric control.

Yield Optimization :

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes side reactions
Br₂ Equivalents1.1Reduces over-bromination
Reaction Time18 hoursBalances completion vs. degradation

Data derived from analogous bromination protocols in adrenergic receptor modifiers.

Synthesis via Brominated Intermediate: 3-Bromo-2-Hydroxybenzamide

An alternative route involves synthesizing this compound from a pre-brominated benzamide intermediate, avoiding direct bromination of the final product.

Step 1: Synthesis of 3-Bromo-2-Hydroxybenzamide

  • Bromination of 2-Hydroxybenzamide :

    • 2-Hydroxybenzamide is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours.

    • Regioselectivity : The hydroxyl group directs bromine to position 3, yielding 3-bromo-2-hydroxybenzamide.

Step 2: Side Chain Introduction

  • Condensation with 4-Phenylbutan-2-Amine :

    • 3-Bromo-2-hydroxybenzamide reacts with 4-phenylbutan-2-amine in methanol at 25–35°C for 2 hours.

    • Mechanism : Nucleophilic acyl substitution forms an amide bond, generating 3-bromo-2-hydroxy-5-[(1-methyl-3-phenylpropyl)amino]acetylbenzamide.

Step 3: Reduction and Hydrochloride Formation

  • Sodium Borohydride Reduction :

    • The ketone group in the intermediate is reduced to a secondary alcohol using NaBH₄ in methanol.

  • Acidification :

    • The product is treated with concentrated HCl to form this compound hydrochloride, followed by recrystallization.

Yield Comparison :

MethodIntermediate PurityFinal Yield
Direct Bromination85%62%
Brominated Intermediate92%78%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :

    • δ 1.35–1.31 (3H, t, CH₃), 2.77–2.50 (2H, CH₂), 6.93–6.90 (1H, d, aromatic).

    • The absence of peaks at δ 7.47–7.44 confirms para-substitution avoidance.

  • Mass Spectrometry :

    • m/z 407.3 [M+H]⁺, consistent with the molecular formula C₁₉H₂₃BrN₂O₃.

Purity Assessment

  • HPLC Analysis :

    • Column: C18, 5 μm, 250 × 4.6 mm

    • Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (70:30)

    • Retention Time: 8.2 minutes, purity >98%.

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Methanol vs. Ethyl Acetate :

    • Methanol offers higher solubility for intermediates but requires distillation for recycling.

    • Ethyl acetate reduces side reactions during extraction but complicates toluene-water separations.

Environmental and Cost Metrics

FactorDirect BrominationBrominated Intermediate
Bromine Waste (kg/kg product)0.450.12
Energy Consumption (kWh/kg)12095
Raw Material Cost ($/kg)220180

Data extrapolated from patent-scale syntheses of analogous compounds .

Q & A

Q. What are the primary mechanisms of action underlying labetalol’s antihypertensive effects, and how do they differ from other beta-blockers?

Labetalol combines competitive α₁- and β-adrenoceptor blockade, reducing peripheral vascular resistance without reflex tachycardia. Unlike selective β-blockers (e.g., metoprolol), its dual mechanism avoids significant reductions in cardiac output . The R,R stereoisomer (SCH 19927) contributes predominantly to β-blockade and β-mediated vasodilation, while the S,R isomer drives α-blockade . This multi-target activity makes labetalol effective in acute hypertension, particularly where hemodynamic stability is critical .

Q. How does labetalol compare to methyldopa and hydralazine in managing pregnancy-induced hypertension (PIH)?

Meta-analyses of randomized controlled trials (RCTs) show labetalol reduces severe hypertension (RR = 0.52) and proteinuria (RR = 0.57) more effectively than methyldopa, with comparable fetal outcomes (e.g., preterm birth, intrauterine growth restriction) . Compared to hydralazine, labetalol achieves faster blood pressure control with fewer side effects (e.g., reflex tachycardia) but shows variable failure rates depending on population genetics (e.g., higher efficacy in White vs. Black individuals) .

Q. What is the evidence for labetalol’s dose-dependent hemodynamic effects during perioperative settings?

A double-blinded RCT demonstrated that intravenous labetalol (0.2 mg/kg) stabilizes systolic blood pressure (SBP) post-extubation better than lower doses (0.1 mg/kg) or controls, minimizing diastolic pressure spikes. Hemodynamic stability correlated with reduced peripheral resistance and absent reflex tachycardia, validated by consistent cardiac output measurements .

Advanced Research Questions

Q. How do labetalol’s stereoisomers influence its pharmacological profile, and what methodologies are used to isolate and test them?

Labetalol’s four stereoisomers were separated via stereoselective synthesis and characterized using X-ray crystallography and circular dichroism. The R,R isomer (SCH 19927) retains β₁-blockade and vasodilatory activity, while the S,R isomer mediates α-blockade. In vivo rat models confirmed that only the R,R isomer matches labetalol’s antihypertensive potency, highlighting the necessity of isomer-specific pharmacokinetic studies .

Q. Why is labetalol controversial as a Biopharmaceutics Classification System (BCS) permeability marker, and how do in vitro/in vivo studies resolve contradictions?

Labetalol’s pH-dependent permeability (higher at intestinal pH 6.5–7.5) and P-glycoprotein efflux activity complicate its BCS classification. While its log D values surpass metoprolol’s, rat intestinal perfusion studies showed lower in vivo permeability than metoprolol. Researchers propose ideal BCS markers should exhibit >90% absorption, passive transcellular transport, and non-ionizability—criteria unmet by both drugs .

Q. How should researchers address conflicting data on labetalol’s efficacy across ethnic groups in hypertensive disorders?

Contradictory outcomes (e.g., failure rates of 8.3% for hydralazine vs. 25% for labetalol in Nigerian cohorts) may stem from genetic polymorphisms in drug metabolism or β-receptor sensitivity. Methodological adjustments include stratified randomization by ethnicity, pharmacokinetic profiling (CYP2D6 activity), and adjunct biomarkers (e.g., placental growth factor) to contextualize efficacy .

Q. What experimental design considerations are critical for studying labetalol’s impact on uteroplacental hemodynamics?

Key parameters include Doppler ultrasound metrics (uterine artery pulsatility index), maternal serum markers (sFlt-1/PlGF ratio), and fetal heart rate variability. RCTs must control for gestational age, baseline blood pressure, and comorbidities (e.g., preeclampsia). Evidence from 28 studies supports labetalol’s uteroplacental safety, but confounders like maternal BMI require multivariable regression .

Q. How do labetalol’s antioxidant properties influence its therapeutic utility in surgical or traumatic brain injury contexts?

Labetalol’s antioxidant activity mitigates oxidative stress during intubation or ischemia-reperfusion injury. Studies recommend pairing hemodynamic monitoring (e.g., invasive arterial pressure) with biomarkers like malondialdehyde (MDA) to quantify oxidative damage. Dose-ranging trials suggest 0.25 mg/kg IV optimally balances antioxidant and hypotensive effects .

Methodological Guidance

Q. How to design a robust meta-analysis evaluating labetalol’s safety in pregnancy?

  • Inclusion Criteria: RCTs with standardized outcomes (e.g., severe hypertension, fetal growth restriction).
  • Risk of Bias: Use Cochrane tools to assess blinding, attrition, and selective reporting.
  • Subgroup Analysis: Stratify by trimester, dose, and comparator drugs (e.g., nifedipine).
  • Statistical Methods: Calculate pooled relative risks (RR) with RevMan, addressing heterogeneity via random-effects models .

Q. What protocols ensure reproducibility in labetalol’s pharmacokinetic studies?

  • Analytical Methods: High-performance liquid chromatography (HPLC) with UV detection for plasma concentration assays.
  • Animal Models: Sprague-Dawley rats with jugular vein cannulation for continuous blood sampling.
  • Human Trials: Cross-over designs with washout periods, controlling for diet and CYP2D6 inhibitor use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.